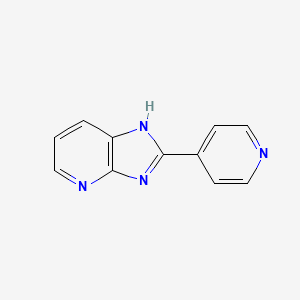

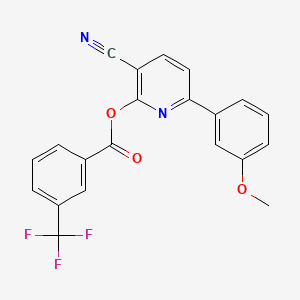

2-(4-Pyridyl)-7-azabenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Pyridyl)-7-azabenzimidazole is a compound that falls under the category of pyridyl derivatives . Pyridyl derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .

Synthesis Analysis

The synthesis of pyridyl derivatives has been extensively studied. For instance, the treatment of the pyrrole-2,3-dione with p-toluenesulfonic acid (PTSA) leads to the formation of specie N-acyliminium, which is then converted to the fused system pyrrolo[2,3-c]pyrazole .Molecular Structure Analysis

The molecular structure of pyridyl derivatives is highly polymorphic. Their topology can be influenced by variations in strand stoichiometry and polarity, as well as by the nature and length of loops and their location in the sequence .Chemical Reactions Analysis

Pyridyl derivatives have been reported to undergo various chemical reactions. For instance, the reactions of 4′-aryl-2,2′:6′,2′′-terpyridines with dimethyltin(IV) dichloride and tin(II) dichloride have been investigated .Physical And Chemical Properties Analysis

Pyridyl derivatives exhibit diverse and valuable synthetical, biological, and photophysical properties . They can form various fused systems, predominantly bicyclic cores with 5:6 fusion .Applications De Recherche Scientifique

Corrosion Inhibition

2-(4-Pyridyl)-7-azabenzimidazole has demonstrated efficacy as a corrosion inhibitor. For instance, it has been studied for its ability to protect mild steel in hydrochloric acid environments. The inhibition performance was found to increase with the concentration of the inhibitor but decreased with rising temperature and acid concentration. Theoretical studies, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, highlighted the significance of the formation of coordinative bonds between the molecule and the iron surface, suggesting a strong adsorption capability which is critical for its inhibitory action (Zhang et al., 2012).

Materials Chemistry and Fluorescence Probes

The compound's utility extends into materials chemistry, with some derivatives being noted for their fluorescence properties, making them useful as probes in various applications. For example, derivatives of this compound have been explored for their potential in probing hydration levels in Nafion membranes, which is crucial for understanding proton transfer mechanisms (Iyer et al., 2012).

Synthesis and Chemical Applications

The compound also plays a role in the synthesis of other complex molecules. Research into the synthesis of pyrido[1,2-a]benzimidazoles, which are significant in medicinal chemistry, highlighted the importance of acid additives in direct copper-catalyzed amination processes. These studies are pivotal for the development of new drugs and materials, showcasing the compound's versatility in organic synthesis (Masters et al., 2011).

Antimicrobial and Antifungal Applications

Beyond its chemical applications, derivatives of this compound have been investigated for their antimicrobial and antifungal properties. This includes research into their efficacy against a range of pathogenic strains, further underscoring their potential in developing new therapeutic agents (Jardosh et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-7H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMLYYSJGMFNCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)

![(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670593.png)

![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)

![N-(4-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2670600.png)

![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2670601.png)

![4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2670606.png)

![2-[3-(4-Methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2670608.png)

![Pyridin-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2670610.png)